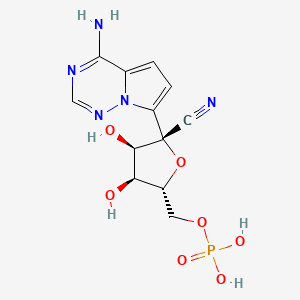

Remdesivir nucleoside monophosphate

説明

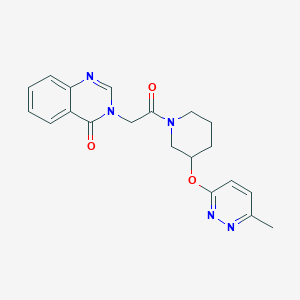

Remdesivir nucleoside monophosphate is a metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity against SARS-CoV and MERS-CoV .

Molecular Structure Analysis

Remdesivir is an adenosine triphosphate analogue . A 3.9-Å-resolution cryo-EM reconstruction of a remdesivir-stalled RNA-dependent RNA polymerase complex revealed full incorporation of 3 copies of remdesivir monophosphate (RMP) and a partially incorporated fourth RMP in the active site .

Chemical Reactions Analysis

Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .

Physical And Chemical Properties Analysis

Remdesivir exhibits a linear profile following single-dose i.v. administration over 2 hours of RDV solution formulation across the dose range of 3–225 mg .

科学的研究の応用

Pharmacokinetics and Tissue Distribution

- Summary of Application: This study aimed to understand the pharmacokinetics and tissue distribution of Remdesivir and its metabolites, including nucleotide monophosphate (RMP), in mice .

- Methods of Application: Mice were administered 20 mg/kg of Remdesivir intravenously. The concentrations of Remdesivir, RMP, nucleotide triphosphate (RTP), and nucleoside (RN) in the blood, heart, liver, lung, kidney, testis, and small intestine were quantified .

- Results: Remdesivir was rapidly and completely metabolized in the blood, with barely detectable levels after 0.5 hours. However, its metabolites RMP and RN exhibited higher blood levels with increased residence times. The area under the concentration versus time curve up to the last measured point in time (AUC0-t) values of RMP and RN were 4558 and 136,572 h∙nM, respectively. The maximum plasma concentration (Cmax) values of RMP and RN were 2896 nM and 35,819 nM, respectively .

Antiviral Activity Against RNA Viruses

- Summary of Application: Remdesivir has been identified as a promising drug against COVID-19 due to its broad-spectrum antiviral activities against RNA viruses .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that Remdesivir has been authorized for use in the treatment of COVID-19 by the U.S. Food and Drug Administration and the European Medicines Agency .

- Results: The results or outcomes obtained are not quantitatively detailed in the source. However, it is mentioned that Remdesivir has shown effectiveness in remedying hospitalized COVID-19 patients .

Drug Interaction Potential

- Summary of Application: This study aimed to understand the drug interaction potential of Remdesivir .

- Methods of Application: The study evaluated the currently available absorption, distribution, metabolism, elimination (ADME) properties, pharmacokinetics (PK), and drug-drug interaction (DDI) information about Remdesivir .

- Results: The study found that Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . By understanding these properties, clinicians can prevent subtherapeutic and supratherapeutic levels of Remdesivir and thus avoid further complications in COVID-19 patients .

Lung Cell Activation of Phosphoramidates

- Summary of Application: This study focused on the lung cell activation of phosphoramidates, with Remdesivir as the central case study .

- Methods of Application: The study describes the antiviral potency and in vitro metabolism evidence for lung cell activation of phosphoramidates .

- Results: The study suggests that the lung delivery of nucleoside monophosphate analogs using prodrugs warrants further investigation toward the development of novel respiratory antivirals .

Drug Interaction Potential

- Summary of Application: This study aimed to understand the drug interaction potential of Remdesivir .

- Methods of Application: The study evaluated the currently available absorption, distribution, metabolism, elimination (ADME) properties, pharmacokinetics (PK), and drug-drug interaction (DDI) information about Remdesivir .

- Results: The study found that Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . By understanding these properties, clinicians can prevent subtherapeutic and supratherapeutic levels of Remdesivir and thus avoid further complications in COVID-19 patients .

Lung Cell Activation of Phosphoramidates

- Summary of Application: This study focused on the lung cell activation of phosphoramidates, with Remdesivir as the central case study .

- Methods of Application: The study describes the antiviral potency and in vitro metabolism evidence for lung cell activation of phosphoramidates .

- Results: The study suggests that the lung delivery of nucleoside monophosphate analogs using prodrugs warrants further investigation toward the development of novel respiratory antivirals .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHOHJWLOOFLMW-LTGWCKQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Remdesivir nucleoside monophosphate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/no-structure.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2792484.png)

![1-(2,5-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2792485.png)

![1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea](/img/structure/B2792488.png)

![(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2792489.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2792491.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-fluorophenethyl)acetamide](/img/structure/B2792493.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)